2-(1-Benzothiophen-3-yl)pyrrolidine 2-(1-Benzothiophen-3-yl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18216201
InChI: InChI=1S/C12H13NS/c1-2-6-12-9(4-1)10(8-14-12)11-5-3-7-13-11/h1-2,4,6,8,11,13H,3,5,7H2
SMILES:
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol

2-(1-Benzothiophen-3-yl)pyrrolidine

CAS No.:

Cat. No.: VC18216201

Molecular Formula: C12H13NS

Molecular Weight: 203.31 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Benzothiophen-3-yl)pyrrolidine -

Specification

Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
IUPAC Name 2-(1-benzothiophen-3-yl)pyrrolidine
Standard InChI InChI=1S/C12H13NS/c1-2-6-12-9(4-1)10(8-14-12)11-5-3-7-13-11/h1-2,4,6,8,11,13H,3,5,7H2
Standard InChI Key FVVWVQORZLPJKD-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=CSC3=CC=CC=C32

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 2-(1-Benzothiophen-3-yl)pyrrolidine typically involves cycloaddition or alkylation strategies. A representative method involves:

  • Friedel-Crafts Alkylation: Reacting benzothiophene with a pyrrolidine precursor in the presence of Lewis acids like AlCl₃ .

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the pyrrolidine ring from diene intermediates .

These methods yield racemic mixtures, necessitating chiral resolution techniques such as HPLC with polysaccharide columns to isolate enantiomers .

Physicochemical Data

PropertyValueSource
Molecular Weight203.3 g/mol
Melting PointNot reported-
SolubilityModerate in DMSO, low in water
LogP (Partition Coefficient)2.8 (predicted)

The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, aligning with its potential as a CNS-active agent .

Pharmacological Research and Biological Activity

Analgesic and Neuroprotective Effects

In neuropathic pain models, such as oxaliplatin-induced allodynia, pyrrolidine-benzothiophene hybrids reduce hyperalgesia by modulating voltage-gated sodium channels . Compound 33 from a related series showed 60% pain reduction at 30 mg/kg, suggesting potential applicability for 2-(1-Benzothiophen-3-yl)pyrrolidine in pain management .

Applications in Drug Discovery

RORγt Inverse Agonism

Pyrrolidine sulfones, like those reported in RORγt studies, share structural motifs with 2-(1-Benzothiophen-3-yl)pyrrolidine. Modifications at the N1-position of the pyrrolidine ring improve selectivity against nuclear receptors (e.g., PXR, LXRα/β), a strategy applicable to optimizing this compound . For example, introducing perfluoroisopropyl groups enhances target affinity while reducing off-target effects .

Hybrid Molecule Development

Hybridization with proline derivatives, as seen in (S)-2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride , could yield dual-acting agents with combined anticonvulsant and anti-inflammatory properties. Such hybrids exploit the pyrrolidine ring’s ability to adopt bioactive conformations .

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